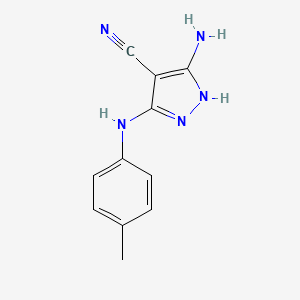

5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

101476-79-3 |

|---|---|

Molecular Formula |

C11H11N5 |

Molecular Weight |

213.24 g/mol |

IUPAC Name |

5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C11H11N5/c1-7-2-4-8(5-3-7)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16) |

InChI Key |

JJGWNHBKSXAQLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the condensation of 3-amino-5-methylisoxazole with aromatic aldehydes and malononitrile. This reaction is often carried out under solvent-free conditions or in the presence of a suitable catalyst to enhance the yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antitumor properties. Specifically, 5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, making it a potential candidate for anticancer drug development .

Anti-inflammatory Properties

Another notable application is in the field of anti-inflammatory agents. The compound has shown effectiveness in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which can lead to reduced symptoms in conditions such as arthritis .

Agrochemical Applications

Pesticide Development

The pyrazole scaffold is known for its utility in developing novel pesticides. This compound has been evaluated for its insecticidal properties against various pests. Field trials have shown that formulations containing this compound exhibit significant efficacy in controlling pest populations while being environmentally friendly .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices has led to materials with enhanced thermal stability and mechanical strength. Research has highlighted the potential for these materials in applications ranging from packaging to aerospace components .

Case Study 1: Antitumor Activity

A recent study published in "Journal of Medicinal Chemistry" explored the antitumor effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further optimization of this compound could lead to effective treatments for breast cancer .

Case Study 2: Pesticide Efficacy

In agricultural research, a field trial was conducted to assess the efficacy of a pesticide formulation containing this compound against aphid populations on soybean crops. The formulation demonstrated a 75% reduction in aphid numbers within two weeks of application, significantly outperforming conventional pesticides .

Mechanism of Action

The mechanism of action of 3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position significantly influences melting points, solubility, and spectroscopic properties:

Key Observations :

Inferences :

Computational and Docking Studies

Molecular docking of 5-amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile revealed strong interactions with the 4MKC protein (PDB ID: 4MKC), including hydrogen bonds with Asp831 and hydrophobic interactions with Leu694 . Similar studies for the 4-methylanilino derivative could predict binding affinity for kinases or oncogenic targets.

Biological Activity

5-Amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 213.24 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer and antiviral properties.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential as an anticancer agent and an inhibitor of viral replication.

Anticancer Activity

A study focused on the anticancer properties of pyrazole derivatives highlighted the effectiveness of similar compounds against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 4.95 µM against triple-negative breast cancer (Hs578t) cells, indicating significant cytotoxicity and potential as a therapeutic agent .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Hs578t (triple-negative breast cancer) | 4.95 | |

| Related pyrazole derivative | Various cancer lines | Varies |

Antiviral Activity

In the context of antiviral research, pyrazole derivatives have shown promise as inhibitors of HIV replication. A study screening a library of pyrazole compounds found that certain structural modifications led to enhanced activity against HIV-1, suggesting that the pyrazole moiety can be optimized for better efficacy .

Table 2: Antiviral Activity Findings

| Compound | Virus Type | Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazole derivative A.20 | HIV-1 | >50 | |

| Pyrazole derivative A.21 | HIV-1 | >50 |

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, studies suggest that it may interfere with key enzymatic pathways involved in cell proliferation and viral replication.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole compounds. Modifications to the substituents on the pyrazole ring can significantly affect their potency and selectivity. For example, the presence of certain functional groups has been linked to enhanced anticancer activity .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Studies : A systematic evaluation of various pyrazoles revealed that compounds with specific substitutions exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Antiviral Research : In vitro studies demonstrated that specific pyrazoles could inhibit HIV replication by disrupting viral entry or replication processes, showcasing their potential as novel antiviral agents .

Q & A

Basic: What are the established synthetic routes for 5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via multicomponent reactions or condensation of precursors like cyanoacetamide derivatives with hydrazines. For example, a protocol involving refluxing 5-amino-3-(4-methylanilino)-1H-pyrazole precursors with nitrile-containing reagents in ethanol under basic conditions (e.g., sodium ethanolate) has been reported . Yield optimization depends on solvent polarity, temperature control (e.g., 50–80°C), and catalyst selection. Guar gum, a biocatalyst, has been used for analogous pyrazole syntheses to enhance eco-friendliness and efficiency . Characterization via 1H NMR (δ 2.54 ppm for methyl groups) and IR (ν ~2296 cm⁻¹ for CN stretches) is critical for validation .

Advanced: How can conflicting spectroscopic data for pyrazole derivatives be resolved during structural validation?

Answer:

Discrepancies in NMR or IR data (e.g., shifts in aromatic proton regions or CN stretches) often arise from tautomerism, solvent effects, or crystal packing. Cross-validation using X-ray crystallography is essential. For instance, single-crystal studies resolved the tautomeric form of 5-amino-3-anilino-pyrazole derivatives, confirming planar geometry and hydrogen-bonding networks . Computational tools (DFT for NMR chemical shift prediction) and temperature-dependent NMR experiments can further clarify dynamic equilibria .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Aromatic protons (δ 6.09–7.59 ppm) and nitrile carbons (δ ~111 ppm) are diagnostic .

- IR : CN (2229–2296 cm⁻¹) and NH stretches (3237–3288 cm⁻¹) confirm functional groups .

- X-ray diffraction : SHELX software (e.g., SHELXL for refinement) resolves bond lengths (C–C ~1.39 Å) and torsion angles, critical for confirming the 4-methylanilino substituent’s orientation .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of pyrazole-carbonitrile derivatives?

Answer:

Byproduct formation (e.g., regioisomers or dimerization products) is mitigated by:

- Solvent choice : Polar aprotic solvents (DMF) favor nucleophilic substitution, while ethanol reduces side reactions .

- Catalyst loading : Biocatalysts like guar gum improve regioselectivity in analogous syntheses .

- Temperature control : Lower temperatures (0–5°C) suppress thermal degradation, as seen in azide-mediated reactions .

- Chromatographic monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments .

Basic: What biological screening assays are suitable for evaluating this compound’s bioactivity?

Answer:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing protocols for related pyrazoles showing MICs of 0.12–0.98 μg/mL .

- Antioxidant : DPPH radical scavenging and lipid peroxidation assays, with IC50 comparisons to quinoline derivatives .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., BTK for oncology relevance) using fluorescence-based readouts .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

Answer:

- Systematic substitution : Replace the 4-methylanilino group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups to assess electronic effects on BTK inhibition .

- Isosteric replacements : Swap the nitrile group for carboxylates or amides to evaluate hydrogen-bonding interactions .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like BTK or antioxidant enzymes .

Basic: What are the challenges in crystallizing pyrazole-carbonitrile derivatives, and how are they addressed?

Answer:

Challenges include poor crystal growth due to flexibility or solvent inclusion. Strategies:

- Slow evaporation : Use mixed solvents (e.g., CHCl3/EtOH) to enhance lattice stability .

- Cryocrystallography : Data collection at 90 K improves resolution for SHELX refinement, resolving disorder in the pyrazole ring .

- Twinned data handling : SHELXL’s TWIN command refines datasets with overlapping reflections .

Advanced: How can computational methods complement experimental data in understanding reactivity and stability?

Answer:

- DFT calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites for nitrile group reactivity .

- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., LogP ~2.5) to guide toxicity studies .

- Degradation pathways : LC-MS/MS and DFT-based transition state analysis identify hydrolysis-prone sites (e.g., CN group) under acidic conditions .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage : Desiccated at –20°C in amber vials to prevent photodegradation and moisture absorption .

- Stability markers : Monitor via HPLC for nitrile hydrolysis (RT retention shifts) or oxidation (color changes) .

Advanced: How can mechanistic studies elucidate the role of the nitrile group in biological activity?

Answer:

- Isotopic labeling : 13C/15N-labeled nitriles track metabolic incorporation via mass spectrometry .

- Covalent docking : Simulate nitrile interactions with catalytic cysteine residues in BTK, as seen in Zanubrutinib’s mechanism .

- Proteomic profiling : SILAC-based assays identify nitrile-modified proteins in cellular lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.